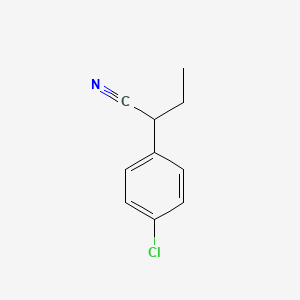

2-(4-Chlorophenyl)butanenitrile

Übersicht

Beschreibung

2-(4-Chlorophenyl)butanenitrile is an organic compound with the molecular formula C10H10ClN . It has a molecular weight of 179.65 . The compound is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10ClN/c1-2-8(7-12)9-3-5-10(11)6-4-9/h3-6,8H,2H2,1H3 . This indicates that the molecule consists of a butanenitrile chain with a chlorophenyl group attached at the second carbon.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis and Applications

- Lipase-Catalyzed Enantiomer Separation : The enzymatic resolution of racemic compounds related to 2-(4-Chlorophenyl)butanenitrile demonstrates the utility of lipases for achieving enantioselective synthesis. This approach is pivotal for the production of optically pure compounds used in pharmaceuticals and fine chemicals (Kamal, Khanna, & Krishnaji, 2007).

Photogeneration and Reactivity of Aryl Cations

- Photogeneration of Aryl Cations : Research on the photochemistry of chlorophenols related to this compound explores the generation and reactivity of aryl cations, offering insights into synthetic pathways for arylated products. This has implications for the development of novel organic synthesis methods (Protti, Fagnoni, Mella, & Albini, 2004).

Environmental Sensing and Remediation

- Electrochemical Sensing of Chlorophenols : The development of sensitive electrochemical sensors for chlorophenols, based on graphene oxide and NiO nanoparticles, showcases applications in environmental monitoring. Such sensors are crucial for detecting pollutants in water sources (Shabani‐Nooshabadi, Roostaee, & Tahernejad-Javazmi, 2016).

Photocatalytic Degradation of Environmental Pollutants

- Copper-Doped Titanium Dioxide for Degradation of Chlorophenols : Research into the photocatalytic degradation of chlorophenols using copper-doped titanium dioxide under visible light highlights the potential for remediating environmental pollutants. This technique offers a sustainable approach to water purification by degrading harmful organic compounds (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)butanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN/c1-2-8(7-12)9-3-5-10(11)6-4-9/h3-6,8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOQXAYHQYYHHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[5-nitro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2603120.png)

![1-{3-[(Pyridazin-3-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2603124.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2603125.png)

![2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2603126.png)

![(2,6-Dimethylmorpholino)[1-(phenylsulfonyl)-4-piperidinyl]methanone](/img/structure/B2603127.png)

![2-(cyclopentylthio)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2603140.png)